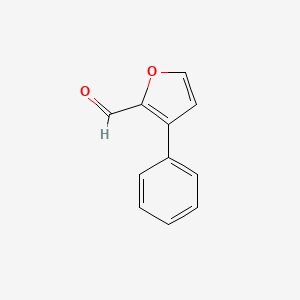

3-Phenylfuran-2-carbaldehyde

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C11H8O2 |

|---|---|

分子量 |

172.18 g/mol |

IUPAC名 |

3-phenylfuran-2-carbaldehyde |

InChI |

InChI=1S/C11H8O2/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H |

InChIキー |

SWUBGVMYWFGERZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(OC=C2)C=O |

製品の起源 |

United States |

Synthetic Methodologies for 3 Phenylfuran 2 Carbaldehyde and Its Chemical Analogs

Direct Synthesis Approaches to 3-Phenylfuran-2-carbaldehyde

Direct synthesis methods leverage pre-existing furan (B31954) structures, modifying them to introduce the desired phenyl and carbaldehyde functionalities.

Photochemical Halogen-Aryl Substitution Reactions on Furan Derivatives

Photochemical methods provide a route for the synthesis of arylfuran derivatives. The irradiation of bromo-substituted furan-2-carbaldehydes in an aromatic solvent can lead to the formation of the corresponding aryl-substituted products. researchgate.net For instance, the irradiation of 3-bromofuran-2-carbaldehyde (B86034) in benzene (B151609) solution has been shown to furnish this compound. researchgate.net This reaction proceeds via a proposed transient exciplex intermediate. researchgate.net Optimal yields are often achieved when the reaction is conducted in acetonitrile (B52724) in the presence of a base like polyvinylpyridine. researchgate.net This method is also applicable to the synthesis of other arylfuran derivatives, such as 5-aryl-4-bromo-2-furyl compounds, starting from di-substituted bromofurans like 4,5-dibromofuran-2-carbaldehyde. researchgate.net

Acid-Catalyzed Hydrolysis of Protected Furan Carbaldehydes

The aldehyde group is often sensitive to various reaction conditions used in synthetic sequences. Therefore, it is common practice to protect it as an acetal (B89532), which is more stable. Once the desired molecular framework is assembled, the aldehyde can be regenerated by acid-catalyzed hydrolysis.

In the context of this compound synthesis, a precursor such as a this compound acetal can be hydrolyzed to yield the final product. This deprotection step is typically carried out using aqueous mineral acids or Lewis acids. google.comosti.gov For example, acetals can be cleaved under acidic conditions to regenerate the carbonyl group. osti.gov This strategy is crucial in multi-step syntheses where the aldehyde functionality needs to be preserved during preceding transformations, such as metalation and coupling reactions. google.com The protection can be achieved using various alcohols to form acetals, which are later removed in an aqueous solvent or solvent mixture. google.com

Transition Metal-Catalyzed Cross-Coupling Strategies for Arylfuran-2-carbaldehydes

Transition metal catalysis, particularly using palladium, offers powerful and versatile methods for forming the carbon-carbon bond between the furan ring and the phenyl group.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. mdpi.comlibretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. libretexts.org To synthesize this compound, 3-bromofuran-2-carbaldehyde can be coupled with phenylboronic acid. Similarly, other aryl-substituted furan-2-carbaldehydes can be prepared by reacting a halogenated furan-2-carbaldehyde with the corresponding arylboronic acid. mdpi.comchemicalbook.com

The reaction conditions are critical for achieving high yields. A typical catalytic system involves a palladium source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂], a base like potassium carbonate or cesium carbonate, and a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or ethanol (B145695) with water. chemicalbook.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Arylfuran-2-carbaldehyde Synthesis

| Furan Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product | Yield (%) |

| 5-Bromo-2-furaldehyde (B32451) | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 5-(3-Methoxyphenyl)furan-2-carbaldehyde | 80 |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 4-Phenylthiophene-2-carbaldehyde | Good |

| Indolyl triflate | Alkoxy dienyl boronates | Pd(OAc)₂ | K₂CO₃ | THF/Water | Indolyl functionalized dienes | Good |

This table presents data synthesized from various sources for illustrative purposes. mdpi.comchemicalbook.comnih.gov

Sonogashira Coupling and Subsequent Cyclization Protocols

The Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, serves as a key step in building precursors for furan synthesis. acs.orgrsc.org This can be part of a cascade or tandem reaction sequence where the initial coupling product undergoes a subsequent intramolecular cyclization to form the furan ring. rsc.orgnih.gov

One efficient strategy involves the reaction of α-bromoenaminones with terminal alkynes. This process initiates with a Sonogashira coupling, followed by an intramolecular cyclization to yield highly substituted 3-formyl furans. rsc.org The choice of solvent can be crucial; for instance, using diisopropylamine (B44863) (iPr₂NH) as the solvent can favor the desired cyclized product over just the initial coupling product. rsc.org This methodology provides a direct route to trisubstituted furans with a formyl group at the C-3 position, which can be challenging to access through other methods. rsc.org

Other Catalytic Furan Ring Formation Processes Utilizing Related Precursors

Beyond modifying an existing furan, catalytic methods can construct the furan ring itself from various acyclic precursors. researchgate.net These processes are attractive as they can build complex, polysubstituted furans in a single step from readily available starting materials. researchgate.net

For example, transition metal-catalyzed cyclization of specifically designed acyclic compounds is a powerful approach. researchgate.net Lewis acid and palladium catalysts can be used to synthesize 2,5-disubstituted furans from enyne acetates. organic-chemistry.org Another innovative method involves the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyl compounds, which produces polyfunctionalized furans with high regioselectivity. scispace.com These ring-formation strategies offer alternative and often highly efficient pathways to furan derivatives that can be further elaborated to target compounds like this compound.

Copper-Catalyzed Cyclization Methodologies

Copper catalysis is a cornerstone in the synthesis of furan derivatives, offering a range of versatile and regioselective methods. These reactions often proceed under mild conditions with high functional group tolerance.

One prominent strategy involves the copper-catalyzed coupling and cyclization of gem-difluoroalkenes with active methylene (B1212753) carbonyl compounds. This approach, catalyzed by copper(I) iodide (CuI) with the assistance of a base, provides a facile domino reaction to access 2,3,5-trisubstituted furans in good yields. organic-chemistry.org Another powerful method is the copper-catalyzed three-component cascade reaction involving Knoevenagel condensation, enynone cyclization, and a B–H bond insertion, which efficiently yields furan-2-ylmethylboranes. rsc.org

A novel and efficient domino process for the regiospecific synthesis of polysubstituted furan aldehydes and ketones has been developed using a copper(I)-catalyzed rearrangement/dehydrogenation oxidation/carbene oxidation sequence of 1,5-enynes. acs.org These enynes are formed in situ from alkynols and diethyl but-2-ynedioate. The reaction proceeds smoothly under mild conditions to afford highly functionalized furans. acs.org For instance, the reaction of 3-phenylprop-2-yn-1-ol with diethyl but-2-ynedioate in the presence of a copper(I) catalyst yields the corresponding substituted furan-2-carbaldehyde derivative.

A regioselective synthesis of multisubstituted furans has also been achieved through the Cu(II)-catalyzed intermolecular annulation of aryl ketones with a wide range of aromatic olefins under ambient air. researchgate.net Furthermore, a copper-catalyzed decarboxylative annulation has been developed for the regioselective synthesis of trisubstituted furans from the cycloaddition of ketones with α,β-unsaturated carboxylic acids. nih.gov

| Catalyst | Reactants | Product | Yield (%) |

| CuI | gem-Difluoroalkenes, Active methylene carbonyl compounds | 2,3,5-Trisubstituted furans | Good |

| Copper(I) | Alkynols, Diethyl but-2-ynedioate | Polysubstituted furan aldehydes/ketones | Moderate to Good |

| Cu(II) | Aryl ketones, Aromatic olefins | Multisubstituted furans | Good |

| Cu-salt | Ketones, α,β-Unsaturated carboxylic acids | Trisubstituted furans | Good |

Gold-Catalyzed Furan Synthesis and Cascade Reactions

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as exceptionally effective for the cyclization of various unsaturated substrates to form furans. These reactions are often characterized by their high efficiency and selectivity under mild conditions.

A notable example is the gold-catalyzed synthesis of substituted furans from 2-(1-alkynyl)-2-alken-1-ones and various nucleophiles. acs.org This transformation proceeds under very mild reaction conditions, affording di-, tri-, and tetrasubstituted furans in good to excellent yields. acs.org The combination of triazole-gold (TA-Au) and copper catalysts has enabled a one-pot, three-step reaction cascade to synthesize a wide range of substituted furans from simple starting materials. organic-chemistry.org

Gold(I)-catalyzed hydroamination or hydration of 1,3-diynes provides access to 2,5-disubstituted furans. organic-chemistry.org This methodology showcases the versatility of gold catalysts in activating alkyne functionalities towards nucleophilic attack.

| Catalyst | Reactants | Product | Yield (%) |

| Gold/Copper | Alkynes, other starting materials | Di-, tri-, and tetrasubstituted furans | Good to Excellent |

| Gold(I) | 1,3-Diynes | 2,5-Disubstituted furans | Not specified |

| Gold | 2-(1-Alkynyl)-2-alken-1-ones, Nucleophiles | Substituted furans | Good to Excellent |

Iron-Catalyzed Approaches to Furan Derivatives

Iron catalysis offers a more sustainable and cost-effective alternative to precious metal catalysts for the synthesis of furan derivatives. While perhaps less explored than copper or gold, iron-catalyzed methods have shown significant promise.

One such method involves the iron-catalyzed reaction of 1,3-diphenylprop-2-yn-1-one with prop-2-yn-1-ol in the presence of triphenylphosphine (B44618) (PBu3) and iron(III) perchlorate (B79767) (Fe(ClO4)3) in dimethyl sulfoxide (B87167) (DMSO). This reaction leads to the formation of 4-benzoyl-5-phenylfuran-2-carbaldehyde. hud.ac.uk This demonstrates the potential of iron catalysts to mediate complex cascade reactions leading to highly functionalized furan products.

| Catalyst | Reactants | Product |

| Fe(ClO4)3 | 1,3-Diphenylprop-2-yn-1-one, Prop-2-yn-1-ol | 4-Benzoyl-5-phenylfuran-2-carbaldehyde |

Platinum- and Indium-Catalyzed Cycloisomerization Reactions

Platinum and indium catalysts are also effective in promoting the cycloisomerization of enynes and other unsaturated precursors to furnish the furan core. These reactions often proceed through distinct mechanistic pathways compared to copper and gold.

The cyclization of 2-(1-alkynyl)-2-alken-1-ones can be catalyzed by platinum complexes, providing an alternative to gold- or copper-based systems. hud.ac.uk These reactions highlight the ability of platinum to catalyze the formation of furan rings. While specific examples for this compound are not detailed, the general applicability of this method to substituted enones suggests its potential for accessing such derivatives.

Alternative Synthetic Routes to Substituted Furan-2-carbaldehydes

Beyond transition-metal catalysis, classical organic reactions remain highly relevant for the synthesis and functionalization of furan-2-carbaldehydes. These methods often provide reliable and scalable routes to the target compounds.

Condensation Reactions in Furan Functionalization

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. This reaction typically employs a phosphoryl chloride (POCl3) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.

An adapted Vilsmeier protocol has been optimized for the synthesis of furan-2-carbaldehyde-d in quantitative yield starting from furan, using deuterated DMF (DMF-d7) and oxalyl chloride. mdpi.com This highlights the efficiency and high yields achievable with this method. While this example focuses on the deuterated analog, the standard Vilsmeier-Haack reaction using non-deuterated reagents is a standard procedure for the synthesis of furan-2-carbaldehyde itself. The introduction of a phenyl group at the 3-position would typically be carried out prior to the formylation step.

| Reaction | Reagents | Substrate | Product | Yield (%) |

| Vilsmeier-Haack | DMF-d7, Oxalyl chloride | Furan | Furan-2-carbaldehyde-d | 99 |

Derivatization from Furanone Precursors

Substituted furan-2(3H)-ones are valuable precursors that can be converted into furan derivatives. These lactones can undergo various chemical transformations to introduce functionality and ultimately lead to the formation of the aromatic furan ring.

While direct conversion of a furanone to a furan-2-carbaldehyde is not a single-step process, furanones can serve as key intermediates. For instance, 5-substituted-furan-2(3H)-ones can be synthesized and then subjected to further reactions. One notable reaction of these precursors is their use in [8+2]-cycloadditions with 8,8-dicyanoheptafulvene. nih.gov Although this specific reaction does not yield a furan-2-carbaldehyde, it demonstrates the reactivity of the furanone core. The conversion of a furanone to a furan typically involves reduction and elimination or other functional group manipulations. For example, reduction of the lactone carbonyl followed by dehydration could be a plausible route to the furan ring, which could then be formylated at the 2-position.

| Precursor | Reaction Type | Potential Product |

| 5-Substituted-furan-2(3H)-one | Cycloaddition | Complex cycloadducts |

| 5-Phenylfuran-2(3H)-one | (Not specified) | (Unreactive under tested cycloaddition conditions) |

Reactivity and Advanced Chemical Transformations of 3 Phenylfuran 2 Carbaldehyde

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle. However, its aromaticity is weaker than that of benzene (B151609), making it susceptible to reactions that can disrupt the ring system. The presence of an electron-withdrawing carbaldehyde group at the C2 position and a phenyl group at the C3 position significantly influences the ring's reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution Reactions on the Furan Moiety

The furan ring generally undergoes electrophilic substitution, preferentially at the C5 position, which is most activated. In 3-phenylfuran-2-carbaldehyde, the C2 and C3 positions are occupied. The carbaldehyde group at C2 is deactivating, which would further direct incoming electrophiles to the C5 position.

A relevant photochemical substitution reaction has been observed in analogous bromo-substituted furyl derivatives. For instance, irradiation of 3- and 5-bromofuran-2-carbaldehyde in aromatic solvents leads to a substitution reaction, yielding 3- and 5-aryl-2-furyl derivatives. This suggests that the furan ring in such systems is amenable to substitution under specific conditions, with complete selectivity for the halogenated positions conjugated with the carbonyl group.

Nucleophilic Attack and Addition Reactions

While the electron-rich nature of the furan ring makes it generally resistant to nucleophilic aromatic substitution, it can undergo nucleophilic attack, particularly under conditions that lead to ring-opening or rearrangement. researchgate.net The presence of the electron-withdrawing aldehyde group can facilitate such reactions. In related furanone systems, nucleophilic reagents can attack the carbonyl group of the lactone, leading to the formation of various acyclic or heterocyclic structures. researchgate.net In metal-catalyzed syntheses of substituted furans, the mechanism can involve the nucleophilic attack of the furanoid oxygen onto a metal-activated alkyne, initiating a cyclization cascade. hud.ac.uk

Transformations Involving the Carbaldehyde Functional Group

The carbaldehyde group is a primary site of reactivity in this compound, participating in a wide range of condensation, oxidation, and reduction reactions. researchgate.net

Knoevenagel Condensation and Related Carbonyl Additions

The Knoevenagel condensation is a characteristic reaction of aldehydes. 5-Aryl-furan-2-carbaldehydes, structural isomers of the title compound, readily undergo Knoevenagel condensations with various active methylene (B1212753) compounds. researchgate.netbrieflands.com These reactions are often performed under "classical" conditions or can be accelerated by microwave irradiation, which tends to shorten reaction times without compromising the yield. researchgate.net

For example, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has been condensed with compounds such as methyl 2-cyanoacetate, malononitrile, and acetophenone. researchgate.net Another related reaction is the Erlenmeyer-Plöchl reaction, where substituted furan-2-carboxaldehydes react with hippuric acid in the presence of acetic anhydride (B1165640) to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net

Table 1: Examples of Knoevenagel and Related Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | Malononitrile | Dicyanovinyl furan derivative | researchgate.net |

| 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | Rhodanine | Thiazolidinone derivative | researchgate.net |

| Substituted furan-2-carboxaldehydes | Hippuric Acid | 1,3-Oxazol-5(4H)-one derivative | researchgate.net |

| 5-Arylfuran-2-carboxaldehydes | 2,3-Dimethyl-benzothiazolium iodide | Vinyl-benzothiazolium salt | mdpi.com |

| 5-(Substituted-phenyl)furan-2-carbaldehydes | (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl) pentanoic acid | Methylene-thioxothiazolidine derivative | brieflands.com |

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be selectively oxidized to a carboxylic acid without affecting the furan or phenyl rings. A common method for this transformation involves the use of silver nitrate (B79036) (AgNO₃) in a basic medium. nih.gov This reaction proceeds by treating the aldehyde with AgNO₃ and sodium hydroxide (B78521) in an ethanol (B145695)/water mixture. nih.gov The resulting carboxylic acid is a key intermediate for the synthesis of more complex molecules, such as amides and esters. nih.gov

Table 2: Oxidation of Phenylfuran-2-carbaldehydes

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Substituted 5-phenylfuran-2-carbaldehydes | AgNO₃, NaOH, EtOH/H₂O | Substituted 5-phenylfuran-2-carboxylic acid | nih.gov |

Reduction to Alcohol or Amine Functional Groups

The carbaldehyde group is readily reduced to a primary alcohol or converted into an amine via reductive amination.

Reduction to Alcohols: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes to primary alcohols. libretexts.org LiAlH₄ is a more powerful reducing agent, capable of reducing esters and carboxylic acids as well, while NaBH₄ is more selective for aldehydes and ketones. libretexts.org The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org In one documented procedure, a carboxylic acid precursor was first converted to an acid chloride with thionyl chloride and then reduced to the alcohol using sodium borohydride. sci-hub.se

Reductive Amination to Amines: Reductive amination provides a controlled method to form amines from aldehydes. masterorganicchemistry.com The process involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com A Hantzsch-involved reductive amination has also been employed for substituted 5-phenylfuran-2-carbaldehydes, reacting the aldehyde with an amine and a Hantzsch ester in the presence of trifluoroacetic acid to yield the secondary amine. mdpi.com

Table 3: Reduction Reactions of the Carbaldehyde Group

| Transformation | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Reduction to Alcohol | Aldehyde/Ketone | 1. LiAlH₄ or NaBH₄ 2. H₃O⁺ | Alcohol | libretexts.org |

| Reductive Amination | 5-Phenylfuran-2-carbaldehyde | Amine, Hantzsch ester, TFA | (5-Phenylfuran-2-yl)methanamine derivative | mdpi.com |

| Reductive Amination | Aldehyde | Amine, NaBH₃CN | Substituted Amine | masterorganicchemistry.com |

Multi-Component and Cascade Reactions

Multi-component and cascade reactions represent highly efficient synthetic strategies, allowing for the construction of complex molecular architectures from simple precursors in a single operation. This compound serves as a valuable substrate in such transformations, enabling access to diverse and densely functionalized heterocyclic and carbocyclic frameworks.

Aza-Piancatelli Reaction Involving this compound

The aza-Piancatelli reaction is a powerful acid-catalyzed rearrangement of 2-furylcarbinols with a nitrogen nucleophile to produce 4-amino-cyclopentenone derivatives. d-nb.info While the classic reaction starts with a 2-furylcarbinol, related transformations can be initiated from furan carbaldehydes. In the context of this compound, this cascade process typically involves the initial condensation with an amine, followed by a rearrangement that leads to highly substituted cyclopentenone structures.

This reaction is mechanistically related to the Nazarov cyclization and proceeds through a 4π conrotatory electrocyclization, which establishes the trans relationship between the substituents at the C4 and C5 positions of the newly formed ring. d-nb.info Research has shown that 3-substituted 2-furaldehydes, including this compound, can be employed in a Ca(II)-catalyzed process to synthesize α-substituted trans-4,5-diaminocyclopent-2-enones. scholaris.ca The reaction cascade is believed to commence with the formation of an imine, followed by the attack of a second amine molecule and subsequent ring-opening and electrocyclization. scholaris.ca Various Lewis and Brønsted acids have been shown to catalyze this transformation, highlighting its versatility. d-nb.info

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic compounds. The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org This reaction is a concerted, pericyclic process that proceeds with high stereospecificity. organic-chemistry.org

While direct examples of 1,3-dipolar cycloadditions with this compound are not extensively documented in the provided literature, derivatives of this compound have been shown to participate in such reactions. For instance, a multi-step synthesis starting from 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde leads to the formation of a furo[3,2-c]pyridine (B1313802) derivative. researchgate.net This furo-pyridine can then be converted into a zwitterionic N-imid intermediate, which subsequently undergoes a 1,3-dipolar cycloaddition reaction with dipolarophiles like dimethyl but-2-ynedionate (DBD) or ethyl propiolate to yield complex fused heterocyclic systems, specifically furo[3,2-c]pyrazolo[1,5-a]pyridines. researchgate.net This demonstrates the utility of the phenylfuran scaffold as a platform for building intricate molecular frameworks via cycloaddition strategies.

Formation of Functionalized Cyclopentenones

A significant application of this compound is its conversion into functionalized cyclopentenones. This transformation leverages the furan ring as a latent precursor for the five-membered carbocyclic ring. A key example is the reaction of this compound with various secondary amines, which, under Lewis acid catalysis, yields trans-4,5-diamino-cyclopent-2-enones. acs.org

This reaction proceeds as a domino or cascade process. acs.org The use of this compound allows for the introduction of a phenyl group at the 2-position of the resulting cyclopentenone product. Studies have demonstrated that this reaction can be performed effectively under both batch conditions using catalysts like copper(II) triflate and under continuous flow conditions using supported catalysts. acs.org

| Amine Reactant | Product | Catalyst System | Yield (%) |

|---|---|---|---|

| Morpholine | 2-Phenyl-4,5-dimorpholinocyclopent-2-en-1-one | Cu/SiO₂ (Flow) | 94 |

| Pyrrolidine | 4,5-Di(pyrrolidin-1-yl)-2-phenylcyclopent-2-en-1-one | Cu/SiO₂ (Flow) | 91 |

| Piperidine | 2-Phenyl-4,5-di(piperidin-1-yl)cyclopent-2-en-1-one | Cu/SiO₂ (Flow) | 89 |

| Dibutylamine | 4,5-Bis(dibutylamino)-2-phenylcyclopent-2-en-1-one | Cu/SiO₂ (Flow) | 92 |

Catalytic Activation and Selective Transformations

Catalysis is central to achieving efficiency and selectivity in the transformations of furan carbaldehydes. Both heterogeneous supported catalysts and homogeneous Lewis acid systems have been successfully employed to activate this compound towards complex chemical reactions.

Utilization of Supported Catalysts in Reactions of Furan Carbaldehydes

Supported catalysts offer significant advantages, including ease of separation, potential for recycling, and suitability for continuous flow processes, which can be challenging to scale up from traditional batch conditions. acs.org In the synthesis of trans-4,5-diamino-cyclopentenones from furan carbaldehydes, silica-supported copper catalysts have proven highly effective. acs.org

Specifically, a catalyst comprising copper nanoparticles supported on silica (B1680970) (Cu/SiO₂) prepared from copper nitrate demonstrated high efficiency and recyclability for the reaction of this compound with amines. acs.org When this reaction was conducted under continuous flow conditions, where a solution of the reactants was passed through a column packed with the Cu/SiO₂ catalyst, the desired 2-phenyl-substituted diaminocyclopentenone products were obtained in excellent yields (89-94%). acs.org These yields were notably higher than those obtained under comparable batch conditions, underscoring the benefits of the supported catalyst in a flow system. acs.org

Lewis Acid Catalysis in Complex Organic Transformations

Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of transformations by activating substrates, typically through coordination to a carbonyl group. unicam.it The reactions of this compound are no exception, with Lewis acids playing a crucial role in promoting complex cascade reactions. d-nb.infoacs.org

The formation of trans-4,5-diamino-cyclopentenones from this compound can be effectively catalyzed by the Lewis acid copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in batch reactions. acs.org Similarly, the broader aza-Piancatelli rearrangement, which shares mechanistic features, is promoted by a diverse range of Lewis acids. d-nb.info This highlights the general principle of activating the furan aldehyde toward nucleophilic attack and subsequent rearrangement.

| Lewis Acid | Application |

|---|---|

| Cu(OTf)₂ | Catalyzes the formation of diaminocyclopentenones from this compound. acs.org |

| Dy(OTf)₃ | Catalyzes both inter- and intramolecular aza-Piancatelli reactions. d-nb.info |

| Ca(NTf₂)₂ | Used as a catalyst for the aza-Piancatelli reaction. d-nb.info |

| In(OTf)₃ | Effective catalyst for the aza-Piancatelli reaction. d-nb.info |

| La(OTf)₃ | Catalyzes the aza-Piancatelli reaction. d-nb.info |

| BF₃·OEt₂ | Promotes aza-Piancatelli reactions and related Nazarov cyclizations. d-nb.infounicam.it |

Synthesis and Characterization of Novel Derivatives of 3 Phenylfuran 2 Carbaldehyde

Synthesis of Nitrogen-Containing Heterocyclic Systems

The aldehyde functionality of 3-phenylfuran-2-carbaldehyde is a prime site for reactions with nucleophiles, particularly those containing nitrogen. These reactions are fundamental to the construction of a wide range of nitrogen-containing heterocyclic derivatives.

The synthesis of pyridazinone, oxadiazole, and triazole derivatives from this compound typically proceeds through a hydrazone intermediate. The initial step involves the condensation of this compound with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone. This intermediate can then undergo further cyclization reactions to yield the desired heterocyclic systems.

For the synthesis of pyridazinones , a common strategy involves the reaction of a furanone precursor with hydrazine hydrate. researchgate.net While direct synthesis from this compound is less commonly reported, a plausible route involves its conversion to a corresponding β-keto acid or ester, which can then be cyclized with hydrazine. scispace.com

Oxadiazoles (B1248032) are typically synthesized from acid hydrazides. nih.gov An acid hydrazide derivative can be prepared from this compound and subsequently transformed into 1,3,4-oxadiazoles. rsc.orgnih.gov For instance, the reaction of an acid hydrazide with a dehydrating agent such as phosphorus oxychloride can induce cyclization to the oxadiazole ring. nih.gov

Triazoles can also be synthesized from hydrazone intermediates. For example, the reaction of a hydrazone with a suitable one-carbon synthon can lead to the formation of a 1,2,4-triazole (B32235) ring. Thiazolo[3,2-b] Current time information in Santa Cruz, CA, US.researchgate.nettriazole derivatives have been synthesized from 5-aryl-furan-2-carbaldehydes, indicating a viable pathway for analogous structures from this compound. znaturforsch.com

Table 1: Synthesis of Pyridazinone, Oxadiazole, and Triazole Derivatives

| Heterocycle | General Synthetic Approach | Key Intermediates |

|---|---|---|

| Pyridazinone | Cyclization of a β-keto acid/ester with hydrazine hydrate. | 3-Phenylfuran-2-yl derived β-keto acid/ester. |

| Oxadiazole | Cyclodehydration of an acid hydrazide. | Acid hydrazide of 3-phenylfuran-2-carboxylic acid. |

Benzimidazoles can be synthesized through the condensation of an aldehyde with an o-phenylenediamine (B120857) derivative. organic-chemistry.org The reaction of this compound with a substituted o-phenylenediamine would be expected to yield the corresponding 2-(3-phenylfuran-2-yl)-1H-benzimidazole. This reaction is often catalyzed by an acid or a metal catalyst. researchgate.netnih.gov

Imidazopyridines are typically formed by the reaction of a 2-aminopyridine (B139424) with an α-haloketone or an aldehyde. The synthesis of imidazopyridine derivatives from this compound can be achieved through a multi-component reaction involving a 2-aminopyridine and an isocyanide, or by first converting the aldehyde to a suitable precursor that can undergo cyclization with the aminopyridine. beilstein-journals.orge3s-conferences.org

Table 2: Synthesis of Benzimidazole and Imidazopyridine Conjugates

| Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Benzimidazole | Condensation of this compound with o-phenylenediamine. | o-Phenylenediamine, acid or metal catalyst. |

The formation of hydrazide derivatives from this compound typically requires a two-step process. First, the aldehyde is oxidized to the corresponding carboxylic acid, 3-phenylfuran-2-carboxylic acid. This acid can then be converted to an acyl chloride or an ester, which subsequently reacts with hydrazine hydrate to yield the desired 3-phenylfuran-2-carbohydrazide. This hydrazide is a key intermediate for the synthesis of oxadiazoles and other heterocyclic systems. researchgate.net

Hydrazine derivatives, specifically hydrazones, are readily synthesized by the direct condensation of this compound with hydrazine or a substituted hydrazine in an appropriate solvent, often with acid catalysis. grafiati.com The resulting N'-[(3-phenylfuran-2-yl)methylidene]hydrazide is a stable compound that can be isolated and used in further synthetic transformations.

The synthesis of urea (B33335) and thiourea (B124793) derivatives of this compound generally involves the reaction of an amine precursor with an isocyanate or isothiocyanate. To achieve this, this compound can be converted to the corresponding amine, (3-phenylfuran-2-yl)methanamine, via reductive amination. This amine can then be reacted with a suitable isocyanate or isothiocyanate to furnish the desired urea or thiourea derivative. mdpi.comnih.gov Alternatively, the amine can be reacted with triphosgene (B27547) to generate an in-situ isocyanate, which can then be trapped with another amine. mdpi.com

Table 3: Synthesis of Urea and Thiourea Derivatives

| Derivative | General Synthetic Approach | Key Intermediates |

|---|---|---|

| Urea | Reaction of (3-phenylfuran-2-yl)methanamine with an isocyanate. | (3-Phenylfuran-2-yl)methanamine, Isocyanate. |

The synthesis of furo[3,2-c]pyridine (B1313802) derivatives often commences with a Perkin or Doebner condensation of furan-2-carbaldehyde to form a 3-(furan-2-yl)propenoic acid. dntb.gov.ua This can be adapted for this compound. The resulting propenoic acid is then converted to an azide, which undergoes thermal cyclization to afford a furo[3,2-c]pyridin-4(5H)-one. dntb.gov.ua This pyridone can be further functionalized. For example, treatment with phosphorus oxychloride yields a 4-chlorofuro[3,2-c]pyridine, which is susceptible to nucleophilic substitution and cross-coupling reactions. researchgate.net

Transformations of the furo[3,2-c]pyridine core include the synthesis of N-oxides by reaction with a peroxy acid. These N-oxides can then undergo a Reissert-Henze reaction with benzoyl chloride and a cyanide source to introduce a cyano group at the 4-position. researchgate.net This cyano group can be subsequently hydrolyzed to an amide or a carboxylic acid, providing further avenues for derivatization. researchgate.net

Synthesis of Other Substituted Arylfuran-2-carbaldehydes

The synthesis of arylfuran-2-carbaldehydes bearing a range of substituents on the aryl ring has been achieved through various modern synthetic methods. These derivatives are valuable for further chemical transformations and for studying structure-activity relationships.

Halogenated Arylfuran-2-carbaldehyde Synthesis

The introduction of halogen atoms onto the aryl ring of furan-2-carbaldehyde derivatives can be accomplished through several synthetic strategies. One common method is the Meerwein arylation reaction. For instance, 5-(2-bromophenyl)furan-2-carboxaldehyde has been synthesized from 2-bromoaniline (B46623) and furan-2-carboxaldehyde. researchgate.net This reaction provides a direct route to introduce a bromo-substituted phenyl group at the 5-position of the furan (B31954) ring. researchgate.net

Another powerful technique for the synthesis of halogenated and other arylfuran-2-carbaldehydes is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a bromo-substituted furan-2-carbaldehyde with an appropriate arylboronic acid. A general procedure involves reacting 5-bromo-2-furaldehyde (B32451) with a substituted phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), a base like potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in an aqueous solvent system. acs.org This method is versatile and allows for the introduction of various substituted aryl groups.

Furthermore, photochemical debromination presents a method for the selective removal of halogen atoms, which can be useful for synthesizing partially halogenated derivatives or for creating specific substitution patterns.

Table 1: Examples of Synthesized Halogenated Arylfuran-2-carbaldehydes

| Compound Name | Synthetic Method | Starting Materials |

|---|---|---|

| 5-(2-Bromophenyl)furan-2-carboxaldehyde | Meerwein Reaction | 2-Bromoaniline, Furan-2-carboxaldehyde |

| 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | Suzuki Coupling | 5-Bromofuran-2-carbaldehyde, (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid |

| 4-Bromo-2-formylfuran | Photochemical Debromination | 4,5-Dibromofuran-2-carbaldehyde |

Alkyl and Alkoxy-Substituted Arylfuran-2-carbaldehyde Synthesis

The synthesis of alkyl and alkoxy-substituted arylfuran-2-carbaldehydes often utilizes palladium-catalyzed cross-coupling reactions, similar to the synthesis of their halogenated counterparts. The Suzuki coupling is a prominent method, where a bromo-aldehyde is reacted with an alkyl or alkoxy-substituted phenylboronic acid.

A general procedure for the synthesis of an alkoxy-substituted derivative, such as 5-(3-methoxyphenyl)-furan-2-carbaldehyde, involves the reaction of a bromo-aldehyde with 3-methoxyphenylboronic acid. chemicalbook.com The reaction is typically carried out in a solvent mixture of toluene (B28343), ethanol (B145695), and water, with tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base. chemicalbook.com The mixture is heated, and after workup and purification by column chromatography, the desired product is obtained. chemicalbook.com

The synthesis of alkyl-substituted derivatives can also be achieved through similar cross-coupling strategies. Additionally, methods for introducing alkyl groups can involve Friedel-Crafts type reactions or the use of organometallic reagents.

Table 2: Examples of Synthesized Alkyl and Alkoxy-Substituted Arylfuran-2-carbaldehydes

| Compound Name | Synthetic Method | Starting Materials |

|---|---|---|

| 5-(3-Methoxyphenyl)-furan-2-carbaldehyde | Suzuki Coupling | 5-Bromo-2-furaldehyde, 3-Methoxyphenylboronic acid |

| 5-(2,5-Dimethylphenyl)furan-2-carbaldehyde | Not specified in provided context | Not specified in provided context |

| 5-(2-(Methoxymethyl)phenyl)furan-2-carbaldehyde | Diazotization followed by reaction with furan | 2-(Methoxymethyl)aniline |

Styryl and Benzylidene Derivatives

Styryl and benzylidene derivatives of furan-2-carbaldehyde are typically synthesized through condensation reactions. These reactions involve the base-catalyzed reaction of a substituted furan-2-carbaldehyde with a compound containing an active methylene (B1212753) group.

For example, the synthesis of 2-(p-phenyl substituted styryl)-furans has been reported. researchgate.net These compounds can be prepared by the reaction of the appropriate furan-2-carbaldehyde with a substituted benzylphosphonium salt via the Wittig reaction or with a substituted phenylacetic acid via the Perkin reaction.

Benzylidene derivatives, such as (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones, can be synthesized from the corresponding γ-butyrolactones and benzaldehyde (B42025) derivatives. researchgate.net Another approach involves the Knoevenagel condensation of 5-substituted furan-2-carbaldehydes with active methylene compounds. researchgate.netbrieflands.com For instance, the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds containing an active methyl or methylene group leads to the formation of the corresponding benzylidene derivatives. researchgate.net

Table 3: Examples of Synthesized Styryl and Benzylidene Derivatives

| Compound Name | Synthetic Method | Starting Materials |

|---|---|---|

| 2-(p-Hydroxyphenyl styryl)-furan | Wittig or Perkin Reaction | Furan-2-carbaldehyde, p-Hydroxybenzylphosphonium salt or p-Hydroxyphenylacetic acid |

| (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-one | Base-catalyzed condensation | γ-Butyrolactone, Benzaldehyde |

| (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid | Doebner's modification of Knoevenagel condensation | 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde, Malonic acid |

Methodologies for Chiral Derivatives and Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral furan derivatives is an area of significant research interest. One innovative approach is the enantioselective synthesis of furan atropisomers through an oxidative central-to-axial chirality conversion strategy. acs.org This method involves the synthesis of an enantioenriched dihydrofuran precursor, which upon oxidation, leads to the formation of an axially chiral furan with high enantiopurity. acs.org

Another strategy for accessing chiral derivatives is through the nickel-catalyzed reductive coupling of aldehydes with protected amino-pentadienoates to produce vic-aminoalcohol derivatives. Furan-2-carbaldehyde has been shown to be a suitable substrate in these reactions, yielding the corresponding anti-configured vic-aminoalcohol derivatives with good yields and high enantiomeric excess. nih.govacs.org

Furthermore, the synthesis of chiral building blocks can be achieved through the functionalization of existing chiral molecules. For example, chiral γ-butyrolactones can be used as starting materials for the synthesis of chiral benzylidene derivatives.

Spectroscopic Characterization of Novel Derivatives (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

The structural elucidation of novel this compound derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the substitution pattern on both the furan and the aryl rings. For instance, in the 1H NMR spectrum of this compound, the aldehyde proton typically appears as a singlet around δ 9.60 ppm. The protons on the furan ring and the phenyl ring give rise to characteristic multiplets in the aromatic region. For substituted derivatives, the chemical shifts and coupling constants of these protons provide valuable information about the position and nature of the substituents. For example, in 5-(2,5-dimethylphenyl)furan-2-carbaldehyde, the methyl groups appear as singlets in the aliphatic region of the 1H NMR spectrum.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. The molecular ion peak (M+) confirms the molecular formula. For this compound, the mass spectrum shows a prominent molecular ion peak at m/z 172. High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition. brieflands.com

Infrared Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The most prominent absorption band for these aldehydes is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1670-1690 cm-1. Other characteristic bands include C-H stretching vibrations of the aromatic and furan rings, and C-O stretching of the furan ring.

Table 4: Spectroscopic Data for Selected this compound Derivatives

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (νmax, cm-1) | Mass Spec (m/z) |

|---|---|---|---|---|

| This compound | 9.60 (s, 1H, CHO), 7.1-7.7 (m, 6H), 6.58 (d, 1H) | Not specified in provided context | 1685 (C=O) | 172 (M+) |

| 5-(2,5-Dimethylphenyl)furan-2-carbaldehyde | 9.40 (s, 1H, CHO), 7.44 (d, 1H), 7.05 (d, 1H), 6.90 (s, 2H), 2.41 (s, 3H), 2.30 (s, 3H) | Not specified in provided context | Not specified in provided context | Not specified in provided context |

| (E)-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one | 9.09 (s, 1H), 8.15 (d, 1H), 7.90-7.80 (m, 3H), 7.75 (d, 1H), 7.59 (s, 1H), 7.57-7.46 (m, 4H), 7.38 (s, 1H) | 175.06 (C=O), 168.74 (O-C=O), 159.43, 156.19, 155.92, 135.40, 131.18, 129.57, 128.12, 126.79, 126.09, 125.69, 125.37, 125.28, 125.27, 123.46, 119.79, 119.15, 102.35 | Not specified in provided context | Not specified in provided context |

Table of Compounds

Table 5: List of Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(2-Bromophenyl)furan-2-carboxaldehyde |

| Furan-2-carboxaldehyde |

| 5-Bromo-2-furaldehyde |

| (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid |

| 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |

| 4,5-Dibromofuran-2-carbaldehyde |

| 4-Bromo-2-formylfuran |

| 5-(3-Methoxyphenyl)-furan-2-carbaldehyde |

| 3-Methoxyphenylboronic acid |

| Tetrakis(triphenylphosphine)palladium(0) |

| 5-(2,5-Dimethylphenyl)furan-2-carbaldehyde |

| 5-(2-(Methoxymethyl)phenyl)furan-2-carbaldehyde |

| 2-(p-Hydroxyphenyl styryl)-furan |

| (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-one |

| 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde |

| (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid |

| (E)-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one |

Mechanistic Investigations of Reactions Involving 3 Phenylfuran 2 Carbaldehyde

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving 3-phenylfuran-2-carbaldehyde are diverse and highly dependent on the reagents and catalysts employed. For instance, in gold(I)-catalyzed reactions with N-oxides, the reactivity of "furan-ynes" can be tuned to selectively produce different heterocyclic scaffolds, such as dihydropyridinones and pyranones. acs.org The proposed mechanism involves the formation of a spirocyclic intermediate. acs.org The regioselectivity of the N-oxide attack determines the structure of this intermediate, which then undergoes further transformations to yield the final product. acs.org

Another significant reaction pathway is the formation of trans-4,5-diamino-cyclopent-2-enones through the reaction of this compound with secondary amines, catalyzed by Lewis acids like copper(II) triflate. acs.org This reaction proceeds under both batch and continuous flow conditions, with the latter often providing better yields and minimizing side product formation. acs.org

In the context of multicomponent reactions, this compound can participate in complex cascades. For example, a one-pot, three-component tandem strategy involving aroyl acetonitriles, aromatic aldehydes, and an imidazolium (B1220033) bromide leads to highly substituted dihydrofurans. rsc.org The mechanism for this transformation involves a sequence of condensation, Michael addition, and O-cyclization, resulting in the formation of multiple new bonds in a single operation. rsc.org

The generation of reactive intermediates is a key aspect of these pathways. Photochemical methods can be used to generate phenyl cations from suitable precursors, which can then react with various nucleophiles. unipv.it While not directly involving this compound as the starting material for cation generation, this illustrates a fundamental principle of generating reactive species that can participate in furan (B31954) functionalization.

Detailed Studies of Transition States in Catalyzed Reactions

While specific, detailed transition state studies for reactions directly involving this compound are not extensively documented in the provided results, the principles of transition state analysis in related systems offer valuable context. For catalyzed reactions, understanding the transition state is crucial for explaining selectivity and reactivity. For example, in metal-catalyzed furan syntheses, the catalyst's role is to lower the activation energy of key steps, such as cyclization or rearrangement. hud.ac.uk

In the context of gold(I)-catalyzed reactions of furan-ynes, the catalyst is proposed to activate the alkyne, facilitating nucleophilic attack by the furan oxygen. acs.orghud.ac.uk The geometry of the transition state during this cyclization would dictate the stereochemical outcome of the reaction.

Furthermore, computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating transition state structures and energies. uninsubria.it Although not explicitly detailed for this compound in the search results, such calculations are routinely used to investigate reaction mechanisms, including catalyst-substrate interactions and the energetics of different reaction pathways. rsc.org

Analysis of Reactive Intermediates in Furan Ring Functionalization

The functionalization of the furan ring in molecules like this compound often proceeds through various reactive intermediates. One common strategy is directed metalation, where a functional group directs a metalating agent (like an organolithium reagent) to a specific position on the furan ring, creating a potent nucleophile for subsequent reactions. unicam.it However, attempts to directly metalate the C-3 position of the furan ring can be challenging and may lead to degradation if the resulting intermediate is not stable under the reaction conditions. unicam.it

In gold-catalyzed reactions, a key intermediate is a spirocyclic species formed from the furan-yne and an N-oxide. acs.org The stability and subsequent reaction pathway of this intermediate are critical in determining the final product distribution. acs.org

Photochemically generated phenyl cations represent another class of reactive intermediates. unipv.it These high-energy species can be trapped by nucleophiles, including the π-system of a furan ring, to form new carbon-carbon bonds. The spin state of the cation (singlet or triplet) influences its reactivity and the types of products formed. unipv.it

The table below summarizes some of the reactive intermediates involved in the functionalization of furan rings.

| Intermediate Type | Generating Reaction | Subsequent Reaction | Reference(s) |

| Organometallic Intermediate | Directed metalation with organolithium reagents | Electrophilic substitution | unicam.it |

| Spirocyclic Intermediate | Gold(I)-catalyzed reaction of furan-ynes with N-oxides | Ring-opening/rearrangement to form dihydropyridinones or pyranones | acs.org |

| Phenyl Cation (Singlet/Triplet) | Photolysis of suitable precursors | Trapping by nucleophiles | unipv.it |

Degradation Studies and Stability Assessments of this compound

The stability of this compound and related furan derivatives is a significant factor in their synthesis and application. Degradation can occur under various conditions, particularly during attempts at functionalization. For instance, during directed metalation studies, significant decomposition of the starting material was observed, suggesting that the metalated intermediate at the C-3 position of the furan ring is unstable under the tested conditions. unicam.it This instability can lead to low yields or the formation of undesired byproducts. unicam.it

In some reactions, the presence of certain functional groups or reaction conditions can lead to the degradation of the starting furan-yne, as observed when an alkyl chain was present instead of an aryl group at the alkyne terminus. acs.org The stability of related compounds, such as 5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, can be enhanced by the addition of stabilizers like hydroquinone (B1673460) to inhibit radical-mediated degradation.

The table below outlines some conditions that can lead to the degradation of this compound and related compounds.

| Condition | Observation | Reference(s) |

| Metalation at C-3 of the furan ring | Significant decomposition of the starting material | unicam.it |

| Presence of an alkyl chain on a furan-yne starting material | Degradation of the starting material | acs.org |

| Absence of stabilizers | Potential for radical-mediated degradation |

Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Analysis

A variety of spectroscopic and chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the characterization of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a primary tool for structural elucidation. acs.orgmdpi.comarabjchem.org For example, in the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide, ¹H and ¹³C NMR, along with Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, were used to confirm the structure of the final product. mdpi.com The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition, often through high-resolution mass spectrometry (HRMS). uninsubria.itarabjchem.org

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups, such as the carbonyl group of the aldehyde or amide functionalities. uninsubria.itmdpi.com

Chromatographic methods are crucial for both monitoring reaction progress and for the purification of products.

Thin-Layer Chromatography (TLC) is a quick and convenient method to follow the course of a reaction by observing the disappearance of starting materials and the appearance of products. mdpi.com

Column chromatography , typically using silica (B1680970) gel, is a standard technique for the purification of reaction products. unicam.it

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is used for the analysis of volatile compounds and can provide quantitative information about the composition of a reaction mixture. unipv.it

The table below summarizes the application of these analytical techniques.

| Analytical Technique | Application | Reference(s) |

| ¹H and ¹³C NMR | Structural elucidation, stereochemical analysis | acs.orgmdpi.comarabjchem.org |

| Mass Spectrometry (MS/HRMS) | Molecular weight determination, elemental composition | uninsubria.itarabjchem.org |

| Infrared (IR) Spectroscopy | Functional group identification | uninsubria.itmdpi.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | mdpi.com |

| Column Chromatography | Product purification | unicam.it |

| Gas Chromatography (GC/GC-MS) | Analysis of volatile components, quantitative analysis | unipv.it |

Computational Chemistry and Theoretical Studies of 3 Phenylfuran 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular properties from first principles.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is employed to optimize molecular geometry, determine stable conformations, and calculate various chemical properties. researchgate.netresearchgate.net The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. For furan (B31954) derivatives, DFT calculations have been successfully used to optimize geometries and compute electrostatic potentials. researchgate.netresearchgate.net

In studies of related furan-based compounds, the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) has been a common choice for achieving a balance between computational cost and accuracy. growingscience.comnih.gov This level of theory has proven effective for optimizing geometries and calculating key descriptors for various furan-2-carbaldehyde derivatives. growingscience.comnih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Common DFT Functionals and Basis Sets in Furan Derivative Studies

| Compound Type | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Furan-heterocyclic derivatives | B3LYP | 6-31G(d,p) | Geometry Optimization, NBO, HOMO-LUMO | nih.gov |

| Furan-thiosemicarbazone derivatives | DFT (unspecified) | Not specified | Molecular Geometry Optimization | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for exploring the conformational space of larger molecules. mpg.de These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. In recent years, newer semi-empirical methods like Orthogonalization Models (OM1, OM2, OM3) have been developed, which provide significant improvements over standard MNDO-type methods for calculating conformational properties and reaction barriers. mpg.de

For 3-Phenylfuran-2-carbaldehyde, a key conformational feature is the rotation around the single bond connecting the phenyl and furan rings. Semi-empirical methods can be efficiently used to calculate the rotational energy barrier and identify the most stable rotational isomers (rotamers), providing a preliminary map of the conformational landscape before more computationally expensive methods are employed. mpg.denih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations build upon quantum calculations to explore the dynamic behavior and broader properties of molecules.

The conformational landscape of this compound is primarily defined by the torsional angle between the furan and phenyl rings. A thorough analysis involves identifying all stable conformers and the energy barriers that separate them. Conformational analysis can be performed using various search methods, and the relative energies of the resulting conformers are often refined with higher-level calculations like DFT. nih.govresearchgate.net

Table 2: Hypothetical Conformational Data for this compound

| Conformer | Phenyl-Furan Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Planar | 0 | +2.5 | Steric clash between ortho-H and furan ring |

| Twisted (Minimum) | ~35 | 0.0 | Lowest energy conformation |

This table presents hypothetical data based on typical findings for biaryl systems and is for illustrative purposes.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the characterization of synthesized compounds. DFT calculations can predict fundamental vibrational frequencies that correlate with experimental FT-IR and Raman spectra. growingscience.com

Reactivity profiles are often analyzed using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. nih.gov A small HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites for potential reactions. researchgate.netnih.gov For instance, the electron-withdrawing groups on related furan-2-carbaldehyde compounds are known to enhance the electrophilicity of the aldehyde group.

Table 3: Calculated FMO Properties for a Furan-2-carbaldehyde Derivative

| Parameter | Value (eV) | Implication | Reference |

|---|---|---|---|

| E(HOMO) | -6.2 | Electron donating ability | nih.gov |

| E(LUMO) | -2.1 | Electron accepting ability | nih.gov |

Data is for 1-(2,3-dihydrobenzo[b] researchgate.nettib.eudioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, a related complex furan derivative.

Computational Insights into Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is crucial for optimizing synthesis and predicting byproducts. Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational chemistry provides a suite of descriptors derived from the molecular orbitals to quantify and predict this reactivity. These descriptors are often calculated using DFT methods.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.net A smaller gap generally implies higher reactivity. For furan derivatives, these parameters are often calculated to explain their behavior in various contexts, such as their efficiency as corrosion inhibitors. researchgate.netmdpi.com

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to change in the electron distribution.

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It describes the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): χ = -μ. It is the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It measures the propensity of a species to accept electrons.

These descriptors have been calculated for various furan derivatives to correlate their molecular structure with their observed properties. mdpi.com For instance, in a study on furan derivatives as corrosion inhibitors, these quantum chemical parameters were used to understand the relationship between the inhibitor's structure and its efficiency.

The table below summarizes some of the key electronic properties and reactivity descriptors that are typically calculated for furan derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Furan Derivative 1 | -6.2 | -1.8 | 4.4 | DFT/B3LYP |

| Furan Derivative 2 | -6.5 | -2.1 | 4.4 | DFT/B3LYP |

| Furan Derivative 3 | -6.8 | -2.5 | 4.3 | DFT/B3LYP |

Intermolecular Interaction and Complexation Studies (excluding specific biological targets or clinical implications)

The study of intermolecular interactions is crucial for understanding how this compound might behave in solution, in the solid state, or when interacting with other molecules. Computational methods can model these non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

While specific studies on the complexation of this compound in a non-biological context are not prevalent in the provided search results, the principles can be inferred from studies on similar molecules. For example, the formation of complexes is often driven by electrostatic interactions, which can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps show the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Theoretical studies can also predict the geometry and binding energy of complexes formed between this compound and other small molecules or ions. This is particularly relevant in materials science, for example, in the design of sensors where the furan compound might selectively bind to a target analyte. Research on other furan-based Schiff base chemosensors has demonstrated the use of computational methods to study the binding ability with metal ions like Pb²⁺. grafiati.com

Advanced Applications of 3 Phenylfuran 2 Carbaldehyde As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Architectures

The unique structure of 3-phenylfuran-2-carbaldehyde makes it an important intermediate for synthesizing intricate molecular frameworks. Organic chemists utilize it as a foundational component to build larger, more complex structures through various chemical reactions. Its aldehyde functional group readily participates in condensation and nucleophilic addition reactions, while the furan (B31954) ring system can be involved in cycloadditions and other transformations.

This versatility allows for its incorporation into diverse and complex molecular designs. For instance, it serves as a key precursor in the synthesis of hybrid heterocyclic systems, where the furan ring is fused or linked to other rings like chromenones, creating molecules with unique three-dimensional shapes and properties. mdpi.com The compound is also employed in multi-step syntheses to produce highly substituted macrocycles and C3-symmetric star-shaped molecules, which are of interest for their photophysical properties. acs.orgacs.org The synthesis of these complex architectures often relies on modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, to attach the phenyl group or other substituents to the furan core before further transformations of the aldehyde group.

| Complex Architecture | Synthetic Approach | Reference |

|---|---|---|

| Hybrid Furanone-Chromenone Structures | Knoevenagel condensation of 5-arylfuran-2(3H)-ones with 4-oxo-4H-chromene-3-carboxaldehyde. | mdpi.com |

| Pyrazole-Indole Hybrids | Serves as an intermediate; synthesis involves Schiff base reactions and cyclizations. | |

| C3-Symmetric Star-Shaped Molecules | Used as a building block in multi-step synthesis, often involving formylation and coupling reactions. | acs.org |

| Thiosemicarbazone Derivatives | Condensation reaction with substituted thiosemicarbazides following a Suzuki-Miyaura cross-coupling to prepare the aldehyde intermediate. |

Precursor for Novel Materials Development

The aromatic and heterocyclic nature of this compound and its derivatives makes them attractive candidates for the development of novel organic materials. These materials can possess specific electronic, optical, or photophysical properties, making them suitable for applications in materials science. smolecule.comsmolecule.com

Derivatives of this compound are explored as components of fluorescent organic dyes. researchgate.net The extended π-conjugation across the phenyl and furan rings can be further manipulated by converting the aldehyde into other functional groups, leading to compounds with tunable light absorption and emission characteristics. These properties are essential for applications such as organic light-emitting diodes (OLEDs), sensors, and molecular probes. Research has also focused on creating larger, C3-symmetric star-shaped molecules from furan-2-carbaldehyde derivatives, which exhibit interesting photophysical behaviors. acs.org

| Material Type | Potential Application | Key Structural Feature | Reference |

|---|---|---|---|

| Fluorescent Dyes | Bio-analytical probes, sensors | 3(2H)-Furanone skeleton with extended conjugation | researchgate.net |

| Advanced Polymers/Coatings | Materials with enhanced properties | Incorporation of the furan-phenyl scaffold | |

| Optoelectronic Materials | Organic electronics, OLEDs | Tunable optical and electronic properties | smolecule.comsmolecule.com |

| Star-Shaped Molecules | Photonic materials | C3-symmetric core based on furan heterocycles | acs.org |

Role in the Synthesis of Pharmacologically Relevant Molecular Scaffolds

This compound is a significant starting material for the synthesis of a wide range of molecular scaffolds with potential pharmacological activities. Its derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.

The compound serves as a key building block for creating inhibitors of crucial biological targets. For example, it has been used to synthesize thiosemicarbazone derivatives that act as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In another application, it undergoes Aldol condensation to form alkene oxindole (B195798) derivatives, which have been identified as potent activators of the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov Furthermore, related furan-2-carbaldehyde structures are precursors to potent agonists for the NMDA receptor glycine (B1666218) site, which is relevant for treating psychiatric disorders. nih.gov The versatility of this aldehyde allows for its incorporation into diverse heterocyclic systems, such as pyrazoles, quinolines, and oxadiazoles (B1248032), many of which exhibit significant biological activity. rsc.org

| Pharmacological Scaffold | Biological Target/Activity | Synthetic Role of the Aldehyde | Reference |

|---|---|---|---|

| Alkene Oxindoles | AMPK Activators | Aldol condensation with an oxindole derivative. | nih.gov |

| Thiosemicarbazones | SARS-CoV-2 Main Protease Inhibitors | Condensation with thiosemicarbazide (B42300) after synthesis via Suzuki coupling. | |

| Pyrazole-Indole Hybrids | EGFR and BRAF Kinase Inhibitors (Anticancer) | Used as a versatile intermediate in multi-step synthesis. | |

| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acids | NMDA Receptor Glycine Site Agonists | Serves as a precursor for the furan-containing core. | nih.gov |

| N-Heterocycles (e.g., Pyridazinones, Oxadiazoles) | Insecticidal, Antiviral | Precursor to more complex heterocyclic systems. | rsc.orgresearchgate.net |

| Benzohydrazide Derivatives | Antimicrobial, Anticancer | Condensation with hydrazides to form hydrazones. |

Contribution to the Development of New Synthetic Reagents and Methodologies

This compound and its analogs are frequently used as substrates in the development and optimization of new synthetic methods. uclouvain.be The reactivity of the furan and aldehyde moieties provides a robust platform for testing the scope and limitations of novel chemical transformations.

One of the primary methods for synthesizing this compound itself is the Suzuki-Miyaura cross-coupling reaction, where a halogenated furan-2-carbaldehyde is coupled with a phenylboronic acid. chemicalbook.comacs.org This showcases the application of modern organometallic catalysis. Furthermore, furan-containing structures derived from this aldehyde have been central to the development of novel catalytic cycles. For instance, gold(I)-catalyzed reactions of furan-ynes (furans with an alkyne substituent) have been developed to synthesize complex dihydropyridinones and pyranones, demonstrating a new pathway for heterocyclic synthesis. acs.org The use of this aldehyde as a starting material helps validate the utility and efficiency of such new methodologies, thereby contributing to the broader toolkit of synthetic organic chemistry.

Applications in Sustainable Chemistry and Biomass Conversion Processes (e.g., to Cyclopentenones)

In the realm of sustainable chemistry, there is a strong focus on converting biomass-derived platform chemicals into valuable products. Furfural, the parent compound of this compound, is a key biomass derivative. The chemistry of its substituted analogs, therefore, has direct relevance to green chemistry and biorefinery concepts. nrel.gov

A significant application in this area is the conversion of 3-substituted furfurals, including this compound, into cyclopentenone derivatives. Specifically, it can be transformed into trans-4,5-diamino-cyclopent-2-enones, which are valuable synthetic intermediates for natural products like agelastatin A. acs.orgscholaris.ca This transformation is often achieved using environmentally benign catalytic systems. For example, research has demonstrated the use of recyclable, silica-supported copper catalysts under continuous flow conditions, which represents a significant advancement over traditional batch processes. acs.org This approach not only utilizes a renewable feedstock but also employs a more sustainable and efficient manufacturing process, highlighting the role of this compound in advancing green synthetic methodologies.

| Transformation | Product | Catalyst/Conditions | Sustainable Aspect | Reference |

|---|---|---|---|---|

| Amination/Rearrangement | trans-4,5-Diamino-cyclopentenones | Silica-supported copper (Cu/SiO₂) catalyst, continuous flow, 40°C. | Use of a recyclable heterogeneous catalyst, continuous flow processing, potential use of biomass-derived starting material. | acs.org |

| Amination/Rearrangement | α-Substituted trans-4,5-diaminocyclopent-2-enones | Lewis acid catalysis (e.g., Cu(OTf)₂) in batch conditions. | Conversion of furaldehyde derivatives to high-value intermediates. | scholaris.ca |

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Assigns proton environments and carbonyl connectivity. For example, the aldehyde proton typically resonates at δ 9.6–10.2 ppm.

- X-ray crystallography : Resolves stereochemical ambiguities. SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography, particularly for high-resolution data .

Advanced Research Focus

Dynamic NMR (DNMR) and 2D techniques (COSY, NOESY) clarify conformational dynamics in solution. For crystalline derivatives, synchrotron-based X-ray sources improve resolution for electron-density mapping. Conflicting crystallographic data (e.g., disorder in the phenyl ring) can be resolved using twin refinement in SHELXL .

How can contradictions in reported biological or catalytic activities of this compound be systematically analyzed?

Advanced Research Focus

Contradictions often arise from variations in assay conditions (e.g., solvent polarity, pH). Researchers should:

- Replicate studies under standardized protocols (e.g., OECD guidelines).

- Perform meta-analyses of published data to identify outliers.

- Use multivariate regression to isolate variables affecting activity (e.g., substituent electronic effects in derivatives). Case studies highlight the role of trace impurities (e.g., residual catalysts) in skewing bioactivity results .

What role does this compound play in the synthesis of complex heterocycles?

Advanced Research Focus

The compound serves as a versatile precursor for:

- Furo[3,2-b]pyran derivatives : Achieved via [4+2] cycloadditions with electron-deficient dienophiles.

- Ligand design : The aldehyde group facilitates Schiff base formation with amines, useful in coordination chemistry.

- Pharmaceutical intermediates : Functionalization at the C-5 position (e.g., methoxy or methylthio groups) enhances binding to biological targets. Mechanistic studies employ kinetic isotope effects (KIE) to probe reaction pathways .

How can computational tools enhance the experimental design of this compound-based studies?

Q. Advanced Research Focus

- Molecular docking : Predicts binding affinities for drug-discovery applications (e.g., using AutoDock Vina).

- Reaction simulation : Software like Gaussian or ORCA models transition states for cyclization reactions, guiding catalyst selection.

- Degradation prediction : QSAR models correlate substituent effects with stability, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。